molecular formula C22H19N3O2S B12578321 2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide

2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide

Cat. No.: B12578321
M. Wt: 389.5 g/mol
InChI Key: RPJFDEZLGSUOLW-UHFFFAOYSA-N
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Description

2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide is a complex organic compound with a molecular formula of C22H19N3OS

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide typically involves multiple steps, starting with the preparation of the quinazoline ring The benzyl group is then introduced through a nucleophilic substitution reactionCommon reagents used in these reactions include benzyl chloride, furan-2-carbaldehyde, and thiourea .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroquinazoline derivatives .

Scientific Research Applications

2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide involves its interaction with specific molecular targets. The quinazoline ring can bind to enzymes or receptors, modulating their activity. The benzyl and furan groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide is unique due to the presence of the furan ring, which can confer additional biological activity and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C22H19N3O2S

Molecular Weight

389.5 g/mol

IUPAC Name

2-(2-benzylquinazolin-4-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C22H19N3O2S/c26-21(23-14-17-9-6-12-27-17)15-28-22-18-10-4-5-11-19(18)24-20(25-22)13-16-7-2-1-3-8-16/h1-12H,13-15H2,(H,23,26)

InChI Key

RPJFDEZLGSUOLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=N2)SCC(=O)NCC4=CC=CO4

Origin of Product

United States

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